1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one
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Overview
Description
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound is characterized by a pyrazoline ring substituted with phenyl groups and a piperidinomethylene moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one typically involves the reaction of chalcones with hydrazine derivatives. One common method is the cyclization of 1,3-diphenyl-2-propen-1-one with piperidine and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the piperidinomethylene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazolines, pyrazoles, and various functionalized derivatives that can be further explored for their chemical and biological properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-4-azafluorene
- 1,3-Diphenyl-2-azafluorene
- 3-alkyl-2,4,6-triphenylpyridines
Uniqueness
1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one stands out due to its unique combination of a pyrazoline ring with a piperidinomethylene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
5272-54-8 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4Z)-2,5-diphenyl-4-(piperidin-1-ylmethylidene)pyrazol-3-one |
InChI |
InChI=1S/C21H21N3O/c25-21-19(16-23-14-8-3-9-15-23)20(17-10-4-1-5-11-17)22-24(21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16- |
InChI Key |
LIHHMCZSEMOCLV-MNDPQUGUSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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